N,O-Bis(trimethyl-d9-silyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,O-Bis(trimethylsilyl)acetamide is used as a regioselective desulfation reagent and a preparatory agent for carbohydrate and alcohol trimethylsilyl ethers . It is also used for the derivatization of polar functional groups such as carboxylic acids, phenols, steroids, amines, alcohols, alkaloids, and amides . It is a powerful silylating agent for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols .

Synthesis Analysis

N,O-Bis(trimethylsilyl)acetamide is used as a regioselective desulfation reagent and a preparatory agent for carbohydrate and alcohol trimethylsilyl ethers . It is also used for the derivatization of polar functional groups such as carboxylic acids, phenols, steroids, amines, alcohols, alkaloids, and amides .Molecular Structure Analysis

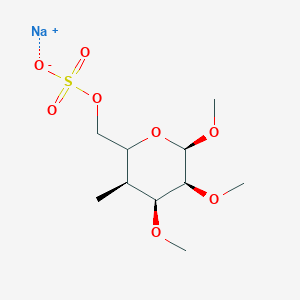

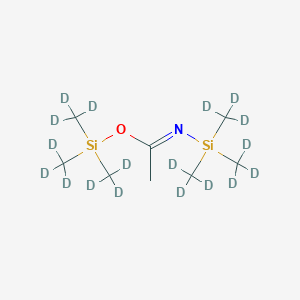

The molecular formula of N,O-Bis(trimethylsilyl)acetamide is CH3C[NSi(CH3)3]OSi(CH3)3 . Its molecular weight is 203.43 .Chemical Reactions Analysis

N,O-Bis(trimethylsilyl)acetamide is a powerful silylating agent for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols . It can also be used as a Bronsted base precursor in Tsuji–Trost reactions .Physical And Chemical Properties Analysis

N,O-Bis(trimethyl-d9-silyl)acetamide has a molecular weight of 221.54 g/mol . It has a boiling point of 71-73 °C/35 mmHg (lit.) , a melting point of 24 °C , and a density of 0.869 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Derivatization Reagent for GC-MS Analysis

N,O-Bis(trimethyl-d9-silyl)acetamide is used as a derivatization reagent for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phenolic acids in fruits . This allows for the identification and quantification of these compounds, which can be important for understanding the nutritional content and health benefits of various fruits.

Regioselective Desulfation Reagent

This compound is used as a regioselective desulfation reagent . This means it can selectively remove sulfate groups from specific regions of a molecule. This is particularly useful in the study of polysaccharide sulfates, which are complex carbohydrates that play important roles in biological processes.

Preparation of Trimethylsilyl Ethers

N,O-Bis(trimethyl-d9-silyl)acetamide is used to prepare trimethylsilyl ethers of carbohydrates and alcohols . These ethers are often used as protecting groups in organic synthesis, as they can be added to sensitive functional groups to prevent them from reacting during certain steps of a synthesis.

4. Bronsted Base Precursor in Tsuji–Trost Reactions It can also be used as a Bronsted base precursor in Tsuji–Trost reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds.

Activation of Functional Groups

N,O-Bis(trimethyl-d9-silyl)acetamide can be used to activate different functional groups during the production of nucleosides, peptides, and heterocycles . This activation can increase the reactivity of these groups, making it easier to carry out certain chemical reactions.

6. Protection of Amides, Amines, Alcohols, Carboxylic Acids, Enols and Phenols N,O-Bis(trimethyl-d9-silyl)acetamide is a powerful silylating agent for the protection of amides, amines, alcohols, carboxylic acids, enols and phenols . This protection is often necessary during complex organic syntheses to prevent unwanted side reactions.

Mecanismo De Acción

Target of Action

N,O-Bis(trimethyl-d9-silyl)acetamide, also known as BSA-d18, is primarily used as a silylating agent . Its primary targets are various functional groups in organic compounds, including amides, amines, alcohols, carboxylic acids, enols, and phenols .

Mode of Action

As a silylating agent, N,O-Bis(trimethyl-d9-silyl)acetamide interacts with its targets by replacing the active hydrogen atoms in these functional groups with silyl groups . This process, known as silylation, increases the stability of these compounds and protects them from reactive conditions .

Biochemical Pathways

It plays a crucial role in the synthesis of various organic compounds, including pharmaceuticals . By protecting sensitive functional groups during synthesis, N,O-Bis(trimethyl-d9-silyl)acetamide allows for more complex reactions to take place without unwanted side reactions .

Result of Action

The primary result of N,O-Bis(trimethyl-d9-silyl)acetamide’s action is the protection of sensitive functional groups in organic compounds . This protection allows for the successful synthesis of various organic compounds, including pharmaceuticals . The silyl groups can be removed after the synthesis is complete, revealing the original functional groups .

Action Environment

The efficacy and stability of N,O-Bis(trimethyl-d9-silyl)acetamide can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under recommended conditions . Furthermore, the silylation reaction typically requires an anhydrous environment to proceed efficiently .

Safety and Hazards

Direcciones Futuras

As a powerful silylating agent, N,O-Bis(trimethylsilyl)acetamide has potential applications in various fields, including the derivatization of polar functional groups and the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols . Its use as a Bronsted base precursor in Tsuji–Trost reactions also suggests potential future directions .

Propiedades

IUPAC Name |

tris(trideuteriomethyl)silyl (1E)-N-[tris(trideuteriomethyl)silyl]ethanimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/b9-8+/i2D3,3D3,4D3,5D3,6D3,7D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOVKLKJSOKLIF-ZISKVVLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])/N=C(\C)/O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NOSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,O-Bis(trimethyl-d9-silyl)acetamide | |

CAS RN |

203784-65-0 |

Source

|

| Record name | 203784-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)